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Compound of Interest

Compound Name: 7-Fluoroisoquinolin-6-amine

CAS No.: 1368346-23-9

Cat. No.: B1446586

Get Quote

CAS: 1368346-23-9 | Formula: C

H

FN

| MW: 162.16 Da Primary Application: Kinase Inhibitor Intermediate, Bioisostere Development

Executive Summary
In the development of ATP-competitive kinase inhibitors, the 7-fluoroisoquinolin-6-amine
scaffold serves as a critical pharmacophore. The specific regiochemistry of the fluorine atom

(C7) relative to the amine (C6) modulates both the pKa of the aniline nitrogen and the

metabolic stability of the aromatic ring.

This guide provides a definitive spectral analysis to distinguish this specific regioisomer from its

common synthetic impurities (e.g., 6-fluoroisoquinolin-7-amine) and the non-fluorinated parent.

The analysis relies on the distinct magnitude of

F-
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H and

F-

C spin-spin coupling constants.

Experimental Protocol (Standardized)
To ensure reproducibility and minimize solvent-induced shifts, the following protocol is

recommended for all comparative analyses.

Solvent: DMSO-

(99.9% D) + 0.03% TMS.

Rationale: Chloroform-d often causes precipitation of polar amino-isoquinolines and fails

to resolve the broad amine protons. DMSO facilitates H-bonding, sharpening the -NH

signal.

Concentration: 10–15 mg in 0.6 mL solvent.

Temperature: 298 K (25 °C).

Pulse Sequence:

H: 30° pulse, 1s relaxation delay (d1), 64 scans.

C: Proton-decoupled (CPD), 2s relaxation delay, 1024+ scans (due to C-F splitting
reducing signal height).

H NMR Spectral Analysis
Predicted Assignment & Logic
The

H NMR spectrum is characterized by the splitting of the benzene ring protons (H5 and H8) by
the adjacent fluorine atom.
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Proton

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constants (

, Hz)

Assignment
Logic

H1 8.95 – 9.05 Singlet (s) -

Deshielded by

adjacent N (C=N

anisotropy).

H3 8.20 – 8.30 Doublet (d)
Pyridine ring

proton.

H4 7.45 – 7.55 Doublet (d)
Pyridine ring

proton.

H8 7.60 – 7.75 Doublet (d)

Diagnostic: Ortho

to F (large

coupling).

H5 7.05 – 7.15 Doublet (d)

Diagnostic: Meta

to F (medium

coupling), Ortho

to NH

(Shielded).

NH 5.80 – 6.20 Broad Singlet -

Exchangeable;

position varies

with

concentration.

Mechanistic Insight: The "F-Split"
The differentiation of the 6-amino-7-fluoro isomer from the 7-amino-6-fluoro isomer rests

entirely on the coupling of the proton ortho to the fluorine.

In 7-Fluoro-6-amine (Target): H8 is ortho to F. We expect a large

(~11 Hz). H5 is meta to F (

~7.5 Hz).
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In 6-Fluoro-7-amine (Alternative): H5 is ortho to F. We would see the large coupling (~11 Hz)

at the shielded H5 position, and the smaller coupling at H8.

Visualization of Splitting Topology
The following diagram illustrates the splitting logic for the aromatic protons, essential for

confirming the regiochemistry.

7-Fluoroisoquinolin-6-amine

Proton H8
(Pos 8)Spatial Loc

Proton H5
(Pos 5)

Spatial Loc

Ortho Coupling (3J_HF)
~11.0 Hz

(Large Split)

Adjacent to F

Meta Coupling (4J_HF)
~7.5 Hz

(Medium Split)

Separated by C6

Signal: Doublet
δ ~7.7 ppm

Signal: Doublet
δ ~7.1 ppm

(Shielded by NH2)

Click to download full resolution via product page

Caption: Splitting topology showing the origin of the diagnostic doublets in the aromatic region.

C NMR Analysis
The

C spectrum is dominated by the massive C-F coupling constants. Note that carbon signals
attached to or near fluorine will appear as doublets (d).
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Carbon
Chemical Shift (

)

Multiplicity (

)
Assignment

C7 ~150.0 - 155.0
d,

Hz

Direct C-F bond. Low

intensity due to

splitting.

C6 ~140.0 - 142.0
d,

Hz

Ipso to Amine, Ortho

to Fluorine.

C8 ~110.0 - 115.0
d,

Hz
Ortho to Fluorine.

C5 ~105.0 - 108.0
d,

Hz

Meta to Fluorine,

Ortho to Amine

(Shielded).

C1 ~152.0 s (or faint d) Imine carbon.

C3 ~142.0 s Pyridine ring.[1][2]

Key Diagnostic: The C7 signal will be a doublet with a massive ~245 Hz spacing, often

centered around 153 ppm. If the fluorine were at position 6 (swapped with amine), the chemical

shift environment would change slightly, but the coupling magnitude would remain similar. The

pattern of the C5 and C8 couplings (2-bond vs 3-bond) confirms the orientation.

Comparative Performance Guide
This table compares the target molecule against its most common structural analogs.
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Feature
7-Fluoro-6-amine

(Target)
6-Fluoro-7-amine

(Isomer)
Isoquinolin-6-amine

(Parent)

H8 Signal
Doublet (

Hz)

Singlet/Weak Doublet

(

Hz)

Singlet (s)

H5 Signal
Doublet (

Hz)

Doublet (

Hz)

Doublet (

Hz, H5-H6 coupling

removed)

19F Signal to -135 ppm to -125 ppm N/A

Solubility Moderate in DMSO Moderate in DMSO High in DMSO

Analyst Note: The most common error is misidentifying the isomer. If your H5 signal (the most

shielded aromatic proton, typically <7.2 ppm) shows a large coupling (>10 Hz), you likely have

the 6-fluoro-7-amine isomer, not the target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. organicchemistrydata.org [organicchemistrydata.org]

2. 5-Aminoisoquinoline(1125-60-6) 1H NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Technical Analysis & Comparative NMR Profiling: 7-
Fluoroisoquinolin-6-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1446586/docs#technical-analysis-comparative-nmr-
profiling-7-fluoroisoquinolin-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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